molecular formula C18H19NO2 B2393923 (2-Phenylmorpholino)(m-tolyl)methanone CAS No. 954010-14-1

(2-Phenylmorpholino)(m-tolyl)methanone

Cat. No.: B2393923
CAS No.: 954010-14-1
M. Wt: 281.355
InChI Key: PKDMARPGAOKNFN-UHFFFAOYSA-N
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Description

(2-Phenylmorpholino)(m-tolyl)methanone is an organic compound that features a morpholine ring substituted with a phenyl group and a methanone group attached to an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(m-tolyl)methanone typically involves the reaction of m-tolylmethanone with phenylmorpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholino)(m-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Phenylmorpholino)(m-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylmorpholino)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylmorpholino)(m-tolyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a phenyl and m-tolyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-methylphenyl)-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14-6-5-9-16(12-14)18(20)19-10-11-21-17(13-19)15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDMARPGAOKNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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